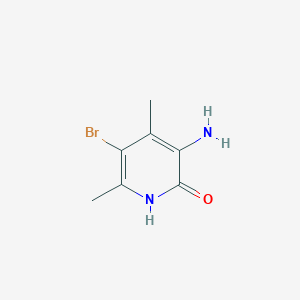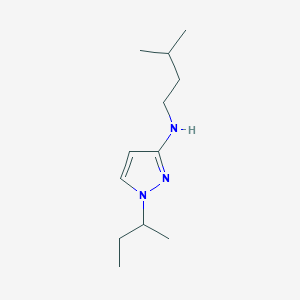![molecular formula C10H13F2N5 B11733910 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733910.png)
{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina es un compuesto orgánico sintético que presenta una estructura única con dos anillos de pirazol
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de {[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina típicamente involucra la reacción de un pirazol sustituido con difluorometilo con un pirazol sustituido con metilo bajo condiciones específicas. La reacción generalmente se lleva a cabo en presencia de una base, como el hidruro de sodio, y un solvente adecuado como la dimetilformamida (DMF). Las condiciones de reacción a menudo requieren calentamiento para facilitar la formación del producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar una ruta sintética similar pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, potencialmente involucrando reactores de flujo continuo y sistemas automatizados para garantizar la calidad y escalabilidad consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, típicamente utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales en los anillos de pirazol son reemplazados por otros grupos. Los reactivos comunes para estas reacciones incluyen halógenos y nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Halógenos (por ejemplo, cloro, bromo), nucleófilos (por ejemplo, aminas, tioles).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de difluorometil-pirazol, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de pirazol funcionalizados.
Aplicaciones Científicas De Investigación
Química
En química, {[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas
Biología
En la investigación biológica, este compuesto se estudia por su potencial como molécula bioactiva. Su capacidad para interactuar con objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina
En química medicinal, {[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina se investiga por sus potenciales propiedades terapéuticas. Puede servir como un compuesto principal para el desarrollo de nuevos fármacos dirigidos a enfermedades específicas.
Industria
En el sector industrial, este compuesto se puede utilizar en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de {[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina implica su interacción con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas. La estructura del compuesto le permite unirse a estos objetivos, modulando su actividad y conduciendo a varios efectos biológicos. Las vías involucradas en estas interacciones aún están bajo investigación, pero pueden incluir vías de transducción de señales y procesos metabólicos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-(Difluorometil)-1H-pirazol
- 1-Metil-1H-pirazol
- 1-(Trifluorometil)-1H-pirazol
Singularidad
Lo que distingue a {[1-(difluorometil)-1H-pirazol-3-il]metil}[(1-metil-1H-pirazol-3-il)metil]amina de compuestos similares es su estructura dual de pirazol, que proporciona propiedades químicas y biológicas únicas. Esta estructura dual permite interacciones más diversas con objetivos moleculares, lo que lo convierte en un compuesto versátil para diversas aplicaciones.
Propiedades
Fórmula molecular |
C10H13F2N5 |
|---|---|
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
N-[[1-(difluoromethyl)pyrazol-3-yl]methyl]-1-(1-methylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C10H13F2N5/c1-16-4-2-8(14-16)6-13-7-9-3-5-17(15-9)10(11)12/h2-5,10,13H,6-7H2,1H3 |
Clave InChI |
SFJIAALTYDCYNX-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC(=N1)CNCC2=NN(C=C2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-(2-fluoroethyl)-1H-pyrazol-4-amine](/img/structure/B11733841.png)
![2-Methyl-6-{[(pyridin-3-yl)methyl]amino}-2,3-dihydropyridazin-3-one](/img/structure/B11733846.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-amine](/img/structure/B11733860.png)
![7-Amino-5-chloro-2-(2-furyl)thiazolo[5,4-d]pyrimidine](/img/structure/B11733864.png)
![N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}ethanamine](/img/structure/B11733865.png)



![hexyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11733893.png)

![tert-butyl N-[3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B11733912.png)
![(2S)-2-{[(1-aminoethyl)(hydroxy)phosphoryl]amino}propanoic acid](/img/structure/B11733922.png)
